molecular formula C13H18O B3056842 5-(4-Methoxyphenyl)-2-methyl-1-pentene CAS No. 74672-06-3

5-(4-Methoxyphenyl)-2-methyl-1-pentene

Cat. No.: B3056842
CAS No.: 74672-06-3
M. Wt: 190.28 g/mol
InChI Key: DTUKUAVLUJWMOV-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-1-pentene is a substituted alkene characterized by a pentene backbone with a methyl group at the second carbon and a 4-methoxyphenyl substituent at the fifth carbon. The methoxy group (–OCH₃) at the para position of the phenyl ring imparts electron-donating effects, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-methoxy-4-(4-methylpent-4-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-11(2)5-4-6-12-7-9-13(14-3)10-8-12/h7-10H,1,4-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUKUAVLUJWMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342764
Record name 1-Methoxy-4-(4-methyl-4-pentenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74672-06-3
Record name 1-Methoxy-4-(4-methyl-4-pentenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methyl-1-pentene typically involves the reaction of 4-methoxybenzyl chloride with 2-methyl-1-pentene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-1-pentene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)-2-methyl-1-pentene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Alkenes

Compound Name Substituent(s) Position (Phenyl) Chain Length Functional Groups Implications
This compound Methoxy (–OCH₃), Methyl Para C5 Alkene, Methoxy, Methyl Enhanced solubility, steric hindrance
5-(3-Fluorophenyl)-2-methyl-1-pentene Fluoro (–F), Methyl Meta C5 Alkene, Fluoro, Methyl Increased electronegativity, polarity
3-(4-Methoxyphenyl)-2-methyl-1-propene Methoxy (–OCH₃), Methyl Para C3 Alkene, Methoxy, Methyl Higher reactivity due to shorter chain
2-Bromo-4-(4-methoxyphenyl)-1-butene Methoxy (–OCH₃), Bromo (–Br) Para C4 Alkene, Methoxy, Bromo Potential for nucleophilic substitution
5-(3-Methoxyphenyl)-1-pentene Methoxy (–OCH₃) Meta C5 Alkene, Methoxy Altered electronic effects vs. para isomer

Key Comparisons

Substituent Effects :

  • Methoxy (–OCH₃) vs. Fluoro (–F) : The methoxy group in the target compound donates electron density via resonance, increasing the electron-richness of the phenyl ring compared to the electron-withdrawing fluoro group in 5-(3-Fluorophenyl)-2-methyl-1-pentene. This difference may influence reaction rates in electrophilic aromatic substitution or coordination chemistry .
  • Bromo (–Br) Addition : 2-Bromo-4-(4-methoxyphenyl)-1-butene incorporates a bromine atom, enabling nucleophilic substitution reactions absent in the target compound .

Positional Isomerism: Para vs.

Chain Length and Steric Effects :

  • The pentene chain in the target compound (C5) offers greater flexibility and reduced steric hindrance compared to shorter-chain analogs like 3-(4-Methoxyphenyl)-2-methyl-1-propene (C3). Longer chains may enhance lipophilicity, affecting solubility and biological membrane permeability .

Biological Activity

5-(4-Methoxyphenyl)-2-methyl-1-pentene is an organic compound that has garnered attention for its notable biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}O
  • Molecular Weight : Approximately 192.26 g/mol
  • Structural Features : The compound features a pentene backbone with a methoxyphenyl substituent, which plays a crucial role in its biological interactions.

This compound primarily exerts its biological effects through the inhibition of the enzyme 15-lipoxygenase (ALOX15) . This enzyme is involved in the metabolism of fatty acids such as linoleic acid and arachidonic acid, which are critical in inflammatory processes. By inhibiting ALOX15, this compound can modulate cellular signaling pathways related to oxidative stress and inflammation, potentially leading to therapeutic benefits in various conditions.

1. Anti-inflammatory Effects

Research indicates that the inhibition of ALOX15 by this compound may reduce inflammatory responses. This is particularly relevant for diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

2. Antioxidant Properties

The compound has been studied for its potential antioxidant properties, which can help mitigate oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits ALOX15, reducing inflammation markers in cell cultures.
AntioxidantScavenges free radicals, potentially lowering oxidative stress levels in biological systems.
AntimicrobialExhibits potential antimicrobial activity against various pathogens.

Case Study: Inhibition of ALOX15

A study demonstrated that this compound significantly inhibited ALOX15 activity in vitro, leading to a decrease in the production of leukotrienes—molecules involved in inflammatory responses. This finding suggests its potential use as a therapeutic agent for inflammatory diseases.

Potential Applications

Given its biological activities, this compound may have several applications:

  • Pharmaceutical Development : As a lead compound for developing anti-inflammatory drugs.
  • Nutraceuticals : Potential incorporation into dietary supplements aimed at reducing inflammation and oxidative stress.
  • Cosmetic Industry : Use in formulations targeting skin health due to its antioxidant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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